Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a methyl-linked ureido-propanoate ethyl ester side chain at position 3 . Such structural attributes are common in adenosine receptor modulators and kinase inhibitors, as seen in related triazolo-pyrazine/pyridine derivatives .
Properties
IUPAC Name |
ethyl 3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-3-23-11(21)5-6-16-14(22)17-9-10-18-19-12-13(24-4-2)15-7-8-20(10)12/h7-8H,3-6,9H2,1-2H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWDRWHKCUQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus, like the one , have been associated with antibacterial activities. They are prone to interact with various enzymes and receptors in the biological system.
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. This interaction with its targets can lead to changes in the biological system, potentially leading to its observed effects.
Biochemical Pathways
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities. This suggests that they may affect pathways related to bacterial growth and proliferation.
Result of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities, suggesting that they may have an effect at the molecular and cellular level that inhibits bacterial growth and proliferation.
Biochemical Analysis
Biochemical Properties
Based on the general properties of triazoles, it can be inferred that this compound may interact with a variety of enzymes and receptors in the biological system
Biological Activity
Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on various studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 342.40 g/mol
This compound features a triazolo-pyrazine core which is significant for its biological activity due to the presence of multiple functional groups that can interact with various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazolo-pyrazine moiety followed by the attachment of the ethyl and urea functionalities. The detailed synthetic pathway is essential for understanding how modifications to the structure can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine family. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives were evaluated for their cytotoxic effects against various human cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated promising results:
| Compound | Cell Line Tested | IC (μM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 19.73 |
| Compound B | K562 (Leukemia) | >50 |
These findings suggest that structural analogs may exhibit similar or enhanced activity against cancer cell lines.
Antimicrobial and Antiviral Activity
The broader class of pyrazine derivatives has been documented for significant antimicrobial and antiviral properties. For instance:
- Antimicrobial Activity : Pyrazolo[4,3-a]pyrazines have shown efficacy against various bacterial strains.
- Antiviral Activity : Certain derivatives have been tested in silico for their ability to inhibit viral replication.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets such as kinases involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit key signaling pathways in cancer cells.
Case Studies
While direct case studies focusing solely on this compound are scarce, several related studies provide insights into the potential therapeutic applications:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC values ranging from 10 to 30 μM.
- Inhibition of Kinase Activity : Research indicated that certain triazole derivatives inhibited CDK2 and Abl kinases at micromolar concentrations, suggesting that this compound may share similar inhibitory profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
8-Substituted [1,2,4]Triazolo[4,3-a]Pyrazinones
- 8-Amino Derivatives (e.g., Compounds 1–25 in ): Replacement of the ethoxy group with an amino group at position 8 significantly alters receptor affinity. These derivatives exhibit potent antagonism at human adenosine A₁ and A₂A receptors (IC₅₀ values in the nanomolar range) due to enhanced hydrogen-bond donor capacity .
- 8-Chloro Derivatives : Chlorine substitution at position 8 increases electronegativity, improving metabolic stability but reducing solubility compared to the ethoxy analog .
Triazolo[4,3-a]Pyridine vs. Pyrazine Cores
Side Chain Variations
Ureido-Propanoate vs. Carboxylic Acid Chains
- 3-(7-Aryl-8-Oxo-Triazolo[4,3-a]Pyrazin-3-yl)Propanoic Acids (): The carboxylic acid group improves water solubility but limits blood-brain barrier penetration. In contrast, the ethyl ester in the target compound enhances cell membrane permeability, favoring oral bioavailability .
Oxadiazole-Substituted Analogs
- However, the absence of an ethoxy group may reduce selectivity for adenosine receptors .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
